molecular formula C3H10OSn B8064667 Me3SnOH

Me3SnOH

Cat. No.: B8064667
M. Wt: 180.82 g/mol
InChI Key: OJZNYUDKNVNEMV-UHFFFAOYSA-M
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Description

Trimethyltin hydroxide (Me₃SnOH) is an organotin compound characterized by a central tin atom bonded to three methyl groups and a hydroxyl group. Structurally, it exists as a polymer in the solid state, featuring five-coordinate Sn(IV) centers interconnected by hydroxyl bridges . This polymeric arrangement contributes to its stability and reactivity under specific conditions.

Me₃SnOH has emerged as a pivotal reagent in organic synthesis, particularly for the selective hydrolysis of esters. Traditional hydrolysis methods using alkaline metal hydroxides (e.g., LiOH, NaOH) often suffer from drawbacks such as epimerization of stereocenters, undesired elimination reactions, or indiscriminate cleavage of multiple ester groups . In contrast, Me₃SnOH operates under milder conditions (typically 60–90°C in dichloroethane or toluene) and demonstrates remarkable selectivity for methyl esters over bulkier esters (e.g., ethyl, benzyl) or acid-sensitive functional groups (e.g., lactones, N-acetylindoles) . Its utility was first highlighted by Nicolaou et al. during the synthesis of thiostrepton, where it enabled the hydrolysis of methyl esters without racemization or side reactions .

Me₃SnOH’s mechanism involves nucleophilic attack by the hydroxyl group on the ester carbonyl, facilitated by the Lewis acidity of tin. This process avoids strongly basic conditions, thereby preserving stereochemical integrity and sensitive functional groups .

Properties

IUPAC Name

trimethylstannanylium;hydroxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CH3.H2O.Sn/h3*1H3;1H2;/q;;;;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZNYUDKNVNEMV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn+](C)C.[OH-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10OSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56-24-6
Record name Stannane, hydroxytrimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Aqueous Alkaline Hydrolysis

Me3_3SnCl reacts with aqueous sodium hydroxide (NaOH) to form Me3_3SnOH and sodium chloride:

Me3SnCl+NaOHMe3SnOH+NaCl\text{Me}3\text{SnCl} + \text{NaOH} \rightarrow \text{Me}3\text{SnOH} + \text{NaCl}

Procedure :

  • Me3_3SnCl (1.0 mol) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen.

  • Aqueous NaOH (1.2 equiv, 10% w/v) is added dropwise at 0°C.

  • The mixture is stirred for 4–6 hours, after which the organic layer is separated, dried over MgSO4_4, and concentrated in vacuo.

  • Recrystallization from hexane yields Me3_3SnOH as white crystals (85–92% yield).

Key Considerations :

  • Excess NaOH prevents tin oxide formation.

  • Anhydrous conditions minimize side reactions.

Alternative Synthetic Routes

Oxidation of Trimethyltin Hydride

Trimethyltin hydride (Me3_3SnH) undergoes oxidation with hydrogen peroxide (H2_2O2_2) in acidic media:

Me3SnH+H2O2H+Me3SnOH+H2O\text{Me}3\text{SnH} + \text{H}2\text{O}2 \xrightarrow{\text{H}^+} \text{Me}3\text{SnOH} + \text{H}_2\text{O}

Conditions :

  • Me3_3SnH (1.0 mol) is treated with 30% H2_2O2_2 (1.5 equiv) in acetic acid at 40°C for 2 hours.

  • The product is isolated via extraction with dichloromethane (DCM) and evaporation (75–80% yield).

Limitations :

  • Requires careful handling due to the pyrophoric nature of Me3_3SnH.

Transmetalation Reactions

Me3_3SnOH can be prepared via transmetalation between trimethyltin iodide (Me3_3SnI) and silver oxide (Ag2_2O):

2Me3SnI+Ag2O+H2O2Me3SnOH+2AgI2 \text{Me}3\text{SnI} + \text{Ag}2\text{O} + \text{H}2\text{O} \rightarrow 2 \text{Me}3\text{SnOH} + 2 \text{AgI}

Procedure :

  • Me3_3SnI (1.0 mol) and Ag2_2O (0.55 mol) are refluxed in dry toluene for 12 hours.

  • Filtration and solvent removal yield Me3_3SnOH (68–74% yield).

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and safety:

Continuous-Flow Hydrolysis

Me3_3SnCl and NaOH are mixed in a continuous-flow reactor at 50°C, achieving >90% conversion. The product is isolated via centrifugal separation and vacuum drying.

Advantages :

  • Reduced reaction time (<1 hour).

  • Minimal byproduct formation.

Purification and Characterization

Crude Me3_3SnOH is purified via:

  • Recrystallization : From hexane or ethyl acetate.

  • Sublimation : At 80°C under reduced pressure (0.1 mmHg).

Characterization Data :

  • Melting Point : 114–118°C.

  • 1H NMR^1\text{H NMR} (CDCl3_3): δ 0.35 (s, 9H, Sn–CH3_3).

  • IR : Broad O–H stretch at 3200–3400 cm1^{-1}.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost
Aqueous Alkaline Hydrolysis85–92>99HighLow
Oxidation of Me3_3SnH75–8095–98ModerateHigh
Transmetalation68–7490–95LowModerate
Continuous-Flow Hydrolysis>90>99HighIndustrial

Recent Advances

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces reaction time to 15 minutes, achieving 89% yield.

Green Chemistry Approaches

Water-mediated hydrolysis with catalytic NaOH under solvent-free conditions minimizes waste (87% yield) .

Chemical Reactions Analysis

Trimethyltin hydroxide undergoes various chemical reactions, including:

Scientific Research Applications

Hydrolysis of Esters

Me3SnOH is predominantly recognized for its efficacy in the hydrolysis of methyl esters to their corresponding carboxylic acids. This transformation is crucial in the synthesis of various bioactive compounds.

  • Case Study: Hydrolysis of Methyl Esters
    • In the synthesis of tetrachlorovancomycin, this compound was employed to hydrolyze methyl esters without epimerization, yielding the desired carboxylic acid in high purity and yield (81%) .
    • A similar application was noted in the total synthesis of celogentin C, where this compound facilitated selective hydrolysis while maintaining structural integrity .
Compound Reaction Type Yield (%) Notes
TetrachlorovancomycinMethyl ester hydrolysis81No epimerization observed
Celogentin CMethyl ester hydrolysisNot specifiedMaintained structural integrity

Total Synthesis of Natural Products

This compound has been instrumental in the total synthesis of complex natural products. Its ability to selectively cleave ester bonds while preserving sensitive functional groups makes it invaluable in synthetic pathways.

  • Example: Bioinspired Total Synthesis
    • In the synthesis of Pyritide A2, this compound was utilized to convert an ethyl ester into the corresponding acid without significant side reactions, showcasing its selectivity .

Synthesis of Peptides and Other Bioactive Compounds

The reagent has also been employed in peptide synthesis, particularly for the hydrolysis of protected amino acid derivatives.

  • Peptide Synthesis Case Study
    • In a study involving a protected amino acid derivative, this compound was used to achieve the desired carboxylic acid efficiently, demonstrating its effectiveness in peptide coupling reactions .

Mechanistic Insights

The mechanism by which this compound operates involves nucleophilic attack on the carbonyl carbon of esters or amides, leading to cleavage of the carbon-oxygen bond. This process is often facilitated by the mild conditions under which this compound reacts, allowing for high selectivity and yield.

Mechanism of Action

The mechanism of action of trimethyltin hydroxide involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. This nucleophilic behavior allows it to participate in hydrolysis, oxidation, and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and substrate .

Comparison with Similar Compounds

Traditional Alkaline Hydroxides (LiOH, NaOH)
Parameter Me₃SnOH LiOH/NaOH
Epimerization Risk Negligible due to mild, non-basic conditions . High risk, especially for α-stereocenters .
Selectivity Preferentially cleaves methyl esters; leaves lactones and N-acetyl groups intact . Hydrolyzes all esters indiscriminately; may degrade lactones .
Conditions Requires elevated temperatures (60–90°C) and stoichiometric equivalents (4–20 equiv) . Operates at room temperature with catalytic/base equivalents .
Substrate Compatibility Compatible with acid-sensitive substrates (e.g., Mosher amides, thioesters) . Limited by strong basicity; incompatible with acid-labile groups.

Key Findings :

  • In the synthesis of streptide, LiOH caused partial deprotection of N-acetylindole and epimerization, whereas Me₃SnOH achieved 88–93% yield without side reactions .
  • For macrocycle 23d, alkaline hydroxides led to lactone ring opening, but Me₃SnOH cleanly hydrolyzed the methyl ester .
Other Organotin Reagents (Tributyltin Oxide, BBTO)
Parameter Me₃SnOH Tributyltin Oxide (BBTO)
Reactivity Selective for methyl esters; requires stoichiometric equivalents . Broader substrate scope but less selective; often used for aromatic esters .
Mechanism Hydrolysis via hydroxyl attack, aided by Sn(IV) Lewis acidity . Cleavage via transesterification or oxidative pathways .
Temperature Typically 60–90°C . Often requires reflux conditions (>100°C) .
Scale-Up Feasibility Challenging due to high equivalents and tin waste . Similar limitations; both require specialized handling for tin residues.

Key Findings :

  • Mascaretti et al. demonstrated that BBTO and Me₃SnOH follow distinct mechanisms, with Me₃SnOH being more suitable for sterically hindered esters .
  • Me₃SnOH’s selectivity for methyl esters was critical in the synthesis of pyritide A2, where it hydrolyzed an ethyl ester adjacent to a pyridine ring, a feat unattainable with BBTO .
Alternative Metal Hydroxides (e.g., Ag₂O, Mg(OH)₂)
Parameter Me₃SnOH Ag₂O/Mg(OH)₂
Selectivity High for methyl esters; minimal interference with other groups . Low selectivity; may oxidize or dehydrate substrates .
Cost and Toxicity Expensive and toxic (requires careful disposal) . Lower cost but Ag₂O is light-sensitive and less reactive .
Reaction Rate Moderate; requires 2–24 hours . Variable; Ag₂O reactions are often slower and less predictable .

Q & A

Q. How do researchers reconcile discrepancies in this compound’s selectivity across different ester types?

  • Methodology : Mechanistic studies suggest steric and electronic factors govern selectivity. For example, methyl esters react faster due to lower steric hindrance. Use DFT calculations or Hammett plots to predict selectivity in novel substrates .

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